molecular formula C19H19N3O4 B2747968 N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide CAS No. 941892-19-9

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide

Cat. No.: B2747968
CAS No.: 941892-19-9
M. Wt: 353.378
InChI Key: DKCCZULEVSGQKP-UHFFFAOYSA-N
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Description

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide is a synthetic organic compound belonging to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring

Scientific Research Applications

Safety and Hazards

The safety and hazards associated with this compound are not known. It’s important to handle all chemicals with appropriate safety measures .

Future Directions

The future research directions for this compound could involve further exploration of its potential biological activities, such as its antimicrobial properties . Additionally, more research could be done to fully understand its synthesis and chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of 2,4-dimethoxybenzohydrazide with phenylpropanoyl chloride under acidic conditions to form the desired oxadiazole ring . The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxadiazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced forms of the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), sulfonation with sulfur trioxide (SO3) or chlorosulfonic acid (HSO3Cl), halogenation with bromine (Br2) or chlorine (Cl2).

Major Products Formed

    Oxidation: Oxadiazole derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms of the oxadiazole ring, potentially leading to amine or alcohol derivatives.

    Substitution: Substituted oxadiazole derivatives with nitro, sulfonyl, or halogen groups.

Mechanism of Action

The mechanism of action of N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide is unique due to its specific oxadiazole ring structure, which imparts distinct electronic and steric properties. These properties contribute to its potential as an antiproliferative agent and its utility in electronic applications.

Properties

IUPAC Name

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-24-14-9-10-15(16(12-14)25-2)18-21-22-19(26-18)20-17(23)11-8-13-6-4-3-5-7-13/h3-7,9-10,12H,8,11H2,1-2H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKCCZULEVSGQKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)CCC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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